High Potency and >1,000-Fold Selectivity for Human CE2 over CE1
The target compound demonstrates high potency for human CE2 with an IC50 of 20 nM, while its activity against the closely related human CE1 is negligible (IC50 = 20,400 nM) [1]. This results in a >1,000-fold selectivity window for CE2 over CE1. In contrast, many widely used CE2 inhibitors, such as loperamide, show poor selectivity or are even more potent on CE1. This selectivity profile is a key differentiator for applications requiring specific CE2 modulation without off-target CE1 effects.
| Evidence Dimension | CE2 vs. CE1 Selectivity |
|---|---|
| Target Compound Data | CE2 IC50 = 20 nM; CE1 IC50 = 20,400 nM |
| Comparator Or Baseline | Baseline: CE1 activity of the compound. Comparator: Loperamide is a known CE2 inhibitor but also inhibits CE1. |
| Quantified Difference | >1,000-fold selectivity for CE2 over CE1 for the target compound. |
| Conditions | Human liver microsomes; CE2 assay used fluorescein diacetate substrate; CE1 assay used 2-(2-Benzoyl-3-methoxyphenyl) benzothiazole substrate. |
Why This Matters
This extreme selectivity is essential for deconvoluting the specific roles of CE2 in drug metabolism and prodrug activation, where co-inhibition of CE1 would confound results.
- [1] BindingDB. (2017). BDBM50154561 (CHEMBL3774603). Affinity Data Summary. View Source
